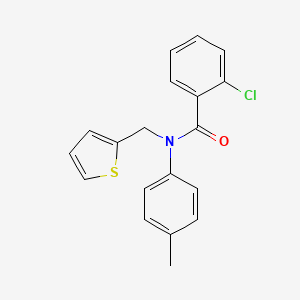![molecular formula C25H29ClN2O2 B11351876 N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11351876.png)
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through electrophilic aromatic substitution reactions.
Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides
Uniqueness
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific structural features, such as the combination of a benzofuran core with a piperidine ring and a chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C25H29ClN2O2 |
|---|---|
Molecular Weight |
425.0 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H29ClN2O2/c1-16-13-20-18(3)24(30-23(20)14-17(16)2)25(29)27-15-22(28-11-7-4-8-12-28)19-9-5-6-10-21(19)26/h5-6,9-10,13-14,22H,4,7-8,11-12,15H2,1-3H3,(H,27,29) |
InChI Key |
IVQNQZABCCSIFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=CC=C3Cl)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-tert-butylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11351800.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B11351806.png)
![N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11351808.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-4-nitrobenzamide](/img/structure/B11351824.png)
![1-(benzylsulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11351836.png)
![Azepan-1-yl{1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11351844.png)

![2-fluoro-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11351855.png)

![Ethyl 6-methyl-2-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11351866.png)

![5-chloro-2-[(2,5-dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11351871.png)
![2-[1-(4-chlorophenoxy)ethyl]-1H-benzimidazole](/img/structure/B11351887.png)
